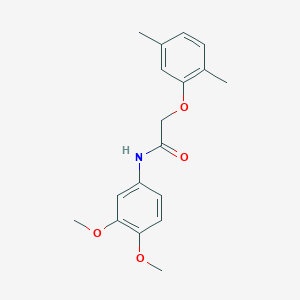![molecular formula C18H17NO3 B5785614 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid, also known as PPA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PPA is a type of alpha-amino acid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid is not fully understood, but it is thought to work by inhibiting certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. By inhibiting these enzymes, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of fungi. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potential therapeutic properties, making it an interesting compound to study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety and efficacy in humans. Additionally, this compound may have potential as a treatment for inflammatory bowel disease, as well as other inflammatory conditions. Further studies are needed to determine the mechanism of action of this compound and its effects on inflammation. Finally, this compound may have potential as an antifungal agent, and further studies are needed to determine its efficacy against various fungal species.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there is still much to be learned about this compound, its potential as a therapeutic agent makes it an interesting compound to study in the future.
合成法
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid can be synthesized through various methods, including the reaction of 3-aminophenylacrylic acid with 3-phenylpropanoyl chloride. Another method involves the reaction of 3-aminophenylacrylic acid with 3-phenylpropanoic acid in the presence of a coupling agent. The synthesis of this compound has been optimized to increase yield and purity, making it easier to study in scientific research.
科学的研究の応用
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In one study, this compound was shown to induce apoptosis, or cell death, in breast cancer cells. This compound has also been studied for its potential anti-inflammatory properties, with one study showing it could reduce inflammation in mice with colitis. Additionally, this compound has been shown to have potential as an antifungal agent, with one study demonstrating its ability to inhibit the growth of Candida albicans.
特性
IUPAC Name |
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(11-9-14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)10-12-18(21)22/h1-8,10,12-13H,9,11H2,(H,19,20)(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPARHHCHRDJTO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)


![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)





![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)